Methyl 1-methyl-2,7-naphthyridine-4-carboxylate
Overview
Description
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a fused bicyclic structure with nitrogen atoms at positions 2 and 7, and a carboxylate ester group at position 4.
Scientific Research Applications
Methyl 1-methyl-2,7-naphthyridine-4-carboxylate has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2,7-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano intermediate. This intermediate is then converted to the desired naphthyridine derivative through a series of reactions involving morpholine and other reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalytic environments.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, each with potential biological and chemical applications .
Mechanism of Action
The mechanism of action of methyl 1-methyl-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can intercalate with DNA, inhibiting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the disruption of cellular processes in microbial and cancer cells, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions.
2,6-Naphthyridine: Known for its distinct biological activities.
1,8-Naphthyridine: Features a different arrangement of nitrogen atoms and exhibits unique chemical properties.
Uniqueness: Methyl 1-methyl-2,7-naphthyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers .
Properties
IUPAC Name |
methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKONCZMYKKHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1C=NC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456179 | |
Record name | Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112561-62-3 | |
Record name | Methyl 1-methyl-2,7-naphthyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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